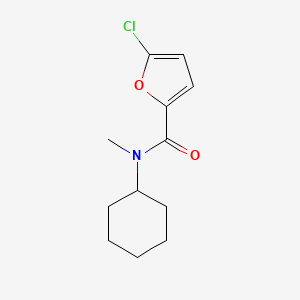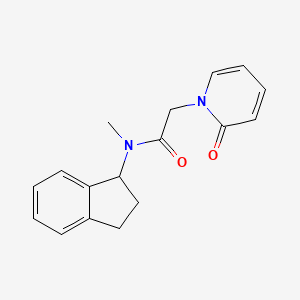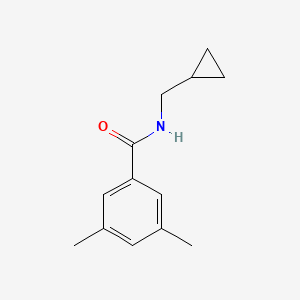
N-(cyclopropylmethyl)-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-3,5-dimethylbenzamide, commonly known as CPMB, is a novel compound that has gained significant attention in recent years due to its potential in various scientific research applications. CPMB belongs to the class of benzamide compounds that possess unique chemical properties, making it a promising candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of CPMB is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. CPMB has also been shown to interact with various receptors, including the sigma-1 receptor, the TRPV1 receptor, and the opioid receptor.
Biochemical and Physiological Effects:
CPMB has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and analgesic effects. CPMB has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPMB in lab experiments is its high potency and selectivity, which allows for precise targeting of specific signaling pathways and receptors. However, one of the limitations of using CPMB is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of CPMB. One of the main areas of focus is the development of more efficient and cost-effective synthesis methods. Another area of focus is the identification of new therapeutic applications for CPMB, including its potential in the treatment of neurological disorders and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of CPMB and its potential side effects.
Conclusion:
In conclusion, CPMB is a novel compound that has shown promising results in various scientific research applications. Its high potency and selectivity make it a promising candidate for drug discovery and development. Further research is needed to fully understand the mechanism of action of CPMB and its potential therapeutic applications.
Métodos De Síntesis
CPMB can be synthesized using a multi-step process that involves the reaction of 3,5-dimethylbenzoic acid with cyclopropylcarbinol, followed by N,N-dimethylformamide (DMF) and thionyl chloride. The resulting product is then purified using column chromatography to obtain pure CPMB.
Aplicaciones Científicas De Investigación
CPMB has shown promising results in various scientific research applications, including cancer research, neuroprotection, and pain management. In cancer research, CPMB has been found to inhibit the growth of cancer cells by inducing apoptosis and reducing the expression of oncogenes. In neuroprotection, CPMB has been shown to protect neurons from oxidative stress and inflammation, which are the leading causes of neurodegenerative diseases. In pain management, CPMB has been found to be effective in reducing chronic pain by inhibiting the release of inflammatory mediators.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-5-10(2)7-12(6-9)13(15)14-8-11-3-4-11/h5-7,11H,3-4,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWAXNZAMGRIIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

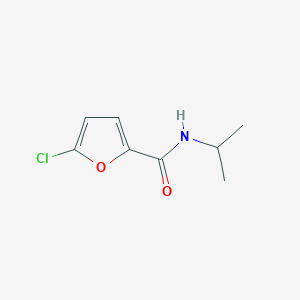
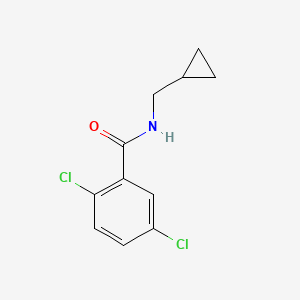
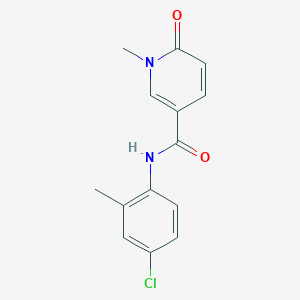
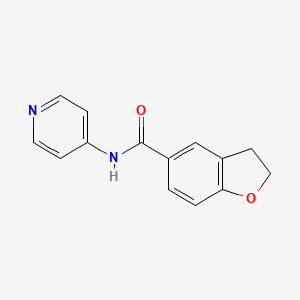
![2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510058.png)
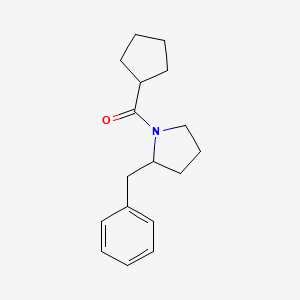

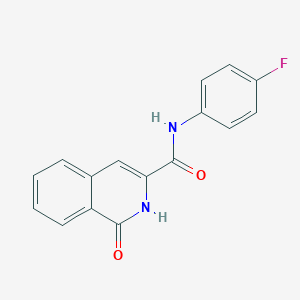
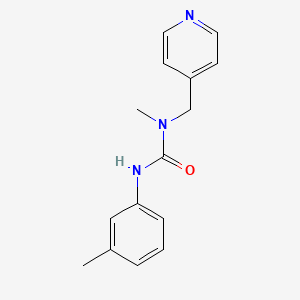
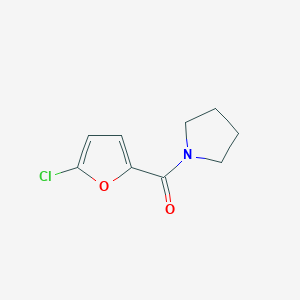
![2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510107.png)
